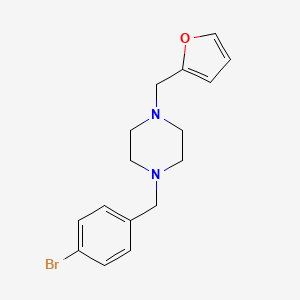

1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine

Description

Overview of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone in modern drug discovery. researchgate.netnih.gov Its unique structural and physicochemical properties make it a versatile scaffold for developing new therapeutic agents. researchgate.net

Historical Context of Piperazine Scaffolds in Bioactive Compound Discovery

The history of piperazine in medicine began with its name, derived from its chemical similarity to piperidine (B6355638), a component of the black pepper plant. researchgate.net In the early 20th century, the pharmaceutical company Bayer first marketed piperazine for its anthelmintic properties, used to treat parasitic worm infections. drughunter.com This initial application paved the way for the exploration of a vast number of piperazine derivatives, revealing a wide array of pharmacological activities beyond its original use. researchgate.netdrughunter.com

Pharmacological Relevance of Piperazine Core Structures in Preclinical Investigations

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry because it is a feature in many drugs with diverse pharmacological activities. researchgate.netmuseonaturalistico.it The two nitrogen atoms within the ring can be easily modified, allowing chemists to fine-tune the compound's properties for a desired biological effect. researchgate.netorientjchem.org These nitrogen atoms also confer favorable pharmacokinetic characteristics, such as improved water solubility and oral bioavailability, which are crucial for a drug's effectiveness. researchgate.netorientjchem.org

Preclinical studies have demonstrated that piperazine derivatives possess a broad spectrum of biological activities. museonaturalistico.it The adaptable nature of the piperazine core has led to the development of compounds investigated for numerous therapeutic applications. nih.govresearchgate.net

Scope and Objectives of Academic Research on 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine

A comprehensive search of scientific databases reveals a lack of specific research focused on this compound. Consequently, there are no documented academic objectives or detailed findings concerning its synthesis, chemical properties, or biological activities.

While research exists on related compounds, any extrapolation of their properties to the subject compound would be purely speculative. For instance, studies on various N-substituted piperazine derivatives have explored their potential as central nervous system (CNS) agents, antimicrobial compounds, and enzyme inhibitors. eurekaselect.comijcmas.com The synthesis of such compounds often involves methods like N-alkylation or reductive amination. rsc.orgbeilstein-journals.org

The academic community has shown interest in compounds that combine a piperazine core with other aromatic systems. For example, research into N-benzyl piperidine derivatives has been conducted to explore their potential as inhibitors for enzymes relevant to Alzheimer's disease. nih.gov Furthermore, the biological evaluation of compounds containing both benzofuran (B130515) and piperazine moieties has been undertaken to assess their anticancer properties. mdpi.comnih.gov

However, without direct studies on this compound, it is not possible to provide specific data tables, detailed research findings, or an analysis of its academic research trajectory. The scientific community has not yet directed its focus to this particular chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O/c17-15-5-3-14(4-6-15)12-18-7-9-19(10-8-18)13-16-2-1-11-20-16/h1-6,11H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIQPCUQNARILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Bromobenzyl 4 2 Furylmethyl Piperazine

Retrosynthetic Analysis and Key Precursors for 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the primary disconnections are at the two C-N bonds involving the piperazine (B1678402) nitrogens. This approach identifies three essential building blocks: the piperazine core, a 4-bromobenzyl moiety, and a 2-furylmethyl moiety.

Two principal synthetic strategies emerge from this analysis:

Sequential Nucleophilic Substitution: This involves the stepwise alkylation of the two nitrogen atoms of the piperazine ring.

Reductive Amination: This strategy involves forming one of the C-N bonds by reacting a monosubstituted piperazine with an appropriate aldehyde, followed by reduction.

These strategies rely on the availability or efficient synthesis of the three key precursors.

The piperazine ring is a fundamental heterocyclic motif in numerous pharmaceuticals. nih.gov Piperazine itself is a readily available and inexpensive commercial chemical. For more complex syntheses requiring substituted piperazine cores, various methods have been developed. These include cyclization reactions of 1,2-diamines or amino acids. nih.govorganic-chemistry.org For the synthesis of the title compound, unsubstituted piperazine is typically used as the starting material. One common approach for preparing monosubstituted piperazines, which are key intermediates, involves using a protecting group like tert-butyloxycarbonyl (Boc) to allow for selective reaction at one nitrogen atom, followed by deprotection. mdpi.com

The required electrophile for introducing the 4-bromobenzyl group is typically 4-bromobenzyl bromide. This intermediate is commonly synthesized via the free-radical bromination of 4-bromotoluene (B49008). The reaction is often initiated using ultraviolet (UV) light or a chemical radical initiator in the presence of elemental bromine (Br₂) or N-bromosuccinimide (NBS). prepchem.com

The synthesis generally proceeds by dissolving 4-bromotoluene in a suitable solvent like carbon tetrachloride (CCl₄) and then adding bromine dropwise while irradiating the mixture with a photolamp. prepchem.com After the reaction, the mixture is washed and the product is purified by crystallization, typically from ethanol (B145695). prepchem.com

Table 1: Selected Methods for the Synthesis of 4-Bromobenzyl Bromide

| Starting Material | Reagents | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| 4-Bromotoluene | Bromine (Br₂), Carbon Tetrachloride (CCl₄) | Reflux with irradiation (500W lamp) | 65% | prepchem.com |

| p-Bromotoluene | Bromine (Br₂), Phosphorus Trichloride (PCl₃) | Heat to 115-125°C | 45% | guidechem.com |

This table is interactive and allows for sorting and filtering of data.

Two primary precursors can be used to introduce the 2-furylmethyl group: an electrophile like 2-furfuryl chloride for nucleophilic substitution, or an aldehyde like 2-furaldehyde for reductive amination.

2-Furfuryl chloride (2-Chloromethylfuran): This reactive intermediate can be synthesized from the more accessible furfuryl alcohol. However, 2-chloromethylfuran is known to be unstable, decomposing at room temperature, which can present storage and handling challenges. guidechem.com

2-Furaldehyde (Furfural): This is a widely available industrial chemical produced from lignocellulosic biomass. Its stability and commercial availability make it a preferred precursor for the reductive amination route.

Another related reactive intermediate is 2-furoyl chloride , which is prepared from 2-furoic acid. wikipedia.org While not a direct precursor for the 2-furylmethyl group via simple alkylation, it is used to form amide bonds, which can then be reduced to the corresponding amine. Common methods for its synthesis involve reacting 2-furoic acid with chlorinating agents like thionyl chloride or phosgene. wikipedia.orgguidechem.comgoogle.com

Table 2: Synthesis of Key Furylmethyl Precursors

| Product | Starting Material | Reagents | Key Conditions | Reference(s) |

|---|---|---|---|---|

| 2-Furoyl Chloride | 2-Furoic Acid | Thionyl Chloride (SOCl₂) | Reflux on a water bath | wikipedia.org |

This table is interactive and allows for sorting and filtering of data.

Direct Synthesis Routes for this compound

The direct synthesis of the asymmetrically substituted target compound can be achieved through two primary pathways starting from the piperazine core and the aforementioned intermediates.

This is a classical and straightforward approach for forming C-N bonds. researchgate.net The synthesis of this compound via this route involves a two-step N-alkylation of piperazine. The order of addition of the two different electrophiles is critical.

Route A: Stepwise Alkylation

Formation of the Monosubstituted Intermediate: Piperazine is first reacted with one equivalent of either 4-bromobenzyl bromide or 2-furfuryl chloride. To favor mono-alkylation and minimize the formation of the 1,4-disubstituted symmetrical product, a large excess of piperazine is often used. The unreacted piperazine can be recovered and recycled.

Second Alkylation: The isolated monosubstituted piperazine, for example, 1-(4-bromobenzyl)piperazine (B2668839), is then reacted with the second electrophile (e.g., 2-furfuryl chloride) in the presence of a base (like K₂CO₃ or triethylamine) to neutralize the HBr or HCl formed during the reaction.

A significant challenge in this approach is controlling the selectivity of the first alkylation step. An alternative involves using N-Boc-piperazine, alkylating the free secondary amine, and then removing the Boc protecting group before performing the second alkylation. mdpi.com

Reductive amination is a powerful method for forming C-N bonds and is one of the most important reactions in synthetic chemistry. rsc.org This strategy avoids the use of unstable alkyl halides like 2-furfuryl chloride. The synthesis involves the reaction of a secondary amine with an aldehyde to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. google.commdpi.com

Route B: Reductive Amination

Preparation of a Monosubstituted Piperazine: First, a monosubstituted piperazine intermediate is prepared, for instance, 1-(4-bromobenzyl)piperazine, via nucleophilic substitution of piperazine with 4-bromobenzyl bromide.

Reductive Amination Reaction: The resulting 1-(4-bromobenzyl)piperazine is then reacted with 2-furaldehyde. This reaction is carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to reduce the intermediate iminium ion as it forms. google.com

This method is often preferred due to its high efficiency, operational simplicity, and the stability of the aldehyde precursor. The reverse sequence, reacting 1-(2-furylmethyl)piperazine (B1269322) with 4-bromobenzaldehyde, is also a viable pathway.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperazine |

| 4-Bromobenzyl bromide |

| 2-Furylmethyl chloride (2-Chloromethylfuran) |

| 4-Bromotoluene |

| N-bromosuccinimide (NBS) |

| 2-Furaldehyde (Furfural) |

| Furfuryl alcohol |

| 2-Furoic acid |

| 2-Furoyl chloride |

| Thionyl chloride |

| Phosgene |

| N-Boc-piperazine |

| 1-(4-bromobenzyl)piperazine |

| Potassium carbonate (K₂CO₃) |

| Triethylamine (B128534) |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Sodium cyanoborohydride (NaBH₃CN) |

| 1-(2-furylmethyl)piperazine |

Mannich-type Reactions in Related Piperazine Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. researchgate.netresearchgate.net While a direct one-pot Mannich synthesis of this compound is not explicitly documented, Mannich-type reactions are widely used in the synthesis of various piperazine derivatives. researchgate.net

For instance, a Mannich reaction could be envisioned where 1-(4-bromobenzyl)piperazine acts as the amine component, reacting with formaldehyde and a compound with an active hydrogen. However, for the specific synthesis of the target molecule, a direct Mannich reaction is less likely than the stepwise N-alkylation or reductive amination approaches. More commonly, piperazine itself is used as the amine component in Mannich reactions to introduce an aminomethyl group into various substrates. researchgate.net For example, new Mannich bases have been synthesized by reacting furfuraldehyde, morpholine (B109124) (a related cyclic amine), and a reagent with an active hydrogen atom. researchgate.net

Optimization of Reaction Conditions and Yield for Academic Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters.

Solvent Effects and Catalysis

The choice of solvent can significantly influence the rate and yield of N-alkylation reactions of piperazines. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are often effective. For instance, in the N-alkylation of piperidine (B6355638) with substituted benzyl (B1604629) chlorides, conditions using ethanol with potassium carbonate have been successful for various benzyl chlorides, including 4-bromobenzyl chloride. echemi.com However, for less reactive substrates, switching to a different solvent system like dichloromethane (B109758) (DCM) with a non-nucleophilic base such as diisopropylethylamine (DIPEA) might be beneficial. echemi.com

While not always necessary for simple N-alkylation with reactive halides, catalysis can play a role in more challenging transformations. For reductive amination, a catalyst is often required to facilitate the reduction of the imine intermediate. taylorfrancis.comnih.gov

Temperature and Reaction Time Parameters

Temperature and reaction time are critical parameters that need to be carefully controlled. N-alkylation reactions of piperazines are often carried out at elevated temperatures to ensure a reasonable reaction rate. Microwave-assisted synthesis has been shown to accelerate these reactions, with temperatures around 80°C for short durations (e.g., 40 minutes) being effective. echemi.com For conventional heating, refluxing for several hours is common. Optimization studies would involve monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal combination of temperature and time that maximizes the yield of the desired product while minimizing the formation of byproducts.

Isolation and Purification Techniques for Research-Scale Production

After the reaction is complete, the isolation and purification of this compound are essential to obtain a compound of high purity for further studies. A typical workup procedure would involve removing the solvent under reduced pressure, followed by an aqueous workup to remove inorganic salts and water-soluble impurities. The crude product can then be purified by column chromatography on silica (B1680970) gel. nih.gov The choice of eluent for chromatography would be determined by the polarity of the compound and would likely be a mixture of a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) with a more polar solvent like methanol (B129727) or dichloromethane.

For piperazine derivatives, which are basic, purification can sometimes be achieved by salt formation. google.com The crude product can be dissolved in a suitable solvent and treated with an acid, such as hydrochloric acid, to precipitate the hydrochloride salt, which can then be collected by filtration and washed. The free base can be regenerated by treatment with a base.

Design and Synthesis of Chemically Modified Analogues and Derivatives

To explore the structure-activity relationships of this compound, the synthesis of chemically modified analogues is a key research activity.

Substituent Variation at the Bromophenyl Ring

The bromophenyl ring of this compound offers a prime location for chemical modification. The bromo substituent can be replaced with a variety of other functional groups to investigate the effect of electronics and sterics on the compound's properties.

For example, the bromine atom can be replaced by other halogen atoms (e.g., chlorine, fluorine) or by electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, nitro). The synthesis of these analogues would typically start from the corresponding substituted benzyl chloride, which would then be reacted with piperazine and subsequently with a 2-furylmethyl derivative, following the same synthetic route as for the parent compound. A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been designed and synthesized to explore their biological activities, demonstrating the feasibility of varying substituents on the benzyl ring. rsc.org

Below is a table summarizing potential variations at the bromophenyl ring and the corresponding starting materials:

| R Substituent on Benzyl Ring | Corresponding Starting Material |

| 4-Chloro | 1-Chloro-4-(chloromethyl)benzene |

| 4-Fluoro | 1-Fluoro-4-(chloromethyl)benzene |

| 4-Methoxy | 1-(Chloromethyl)-4-methoxybenzene |

| 4-Methyl | 1-(Chloromethyl)-4-methylbenzene |

| 4-Trifluoromethyl | 1-(Chloromethyl)-4-(trifluoromethyl)benzene |

| 4-Nitro | 1-(Chloromethyl)-4-nitrobenzene |

Modifications of the Furyl Moiety

The furan (B31954) ring of this compound is a versatile functionality that can be chemically modified to produce a variety of derivatives with potentially altered biological activities or to introduce functionalities for further conjugation. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, cycloaddition reactions, and ring-opening, providing diverse avenues for chemical derivatization.

Electrophilic Substitution Reactions:

The furan nucleus readily undergoes electrophilic substitution, predominantly at the C5 position (the position adjacent to the oxygen atom and opposite the piperazinylmethyl substituent), due to the activating effect of the oxygen atom.

Vilsmeier-Haack Reaction: Formylation of the furan ring can be achieved using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide), which introduces a formyl group (-CHO) at the C5 position. This reaction proceeds through the formation of an electrophilic chloroiminium ion, which is attacked by the electron-rich furan ring. The resulting aldehyde can serve as a versatile handle for further synthetic transformations. wikipedia.orgchemistrysteps.comijpcbs.comjk-sci.comorganic-chemistry.org

Mannich Reaction: The Mannich reaction can introduce an aminomethyl group onto the furan ring. While the existing 2-furylmethyl group is a product of a similar transformation, further functionalization at the C5 position is possible, leading to bis-substituted furans.

Nitration and Halogenation: Nitration can be accomplished using mild nitrating agents like acetyl nitrate (B79036) to introduce a nitro group. Halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, respectively, at the C5 position.

Cycloaddition Reactions:

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions with various dienophiles, such as maleimides, maleic anhydride (B1165640), and acetylenic esters. These reactions lead to the formation of oxabicyclic adducts, which can be further transformed into a variety of complex carbocyclic and heterocyclic structures. The reaction of a 2-furylmethylpiperazine derivative with a dienophile would yield a bridged bicyclic adduct, introducing significant three-dimensional complexity.

Ring-Opening Reactions:

The furan ring can be opened under oxidative or acidic conditions to yield dicarbonyl compounds. For instance, oxidation with reagents like bromine in methanol can lead to the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivative, which can then be hydrolyzed to a 1,4-dicarbonyl compound. researchgate.netorganicreactions.orgresearchgate.netnih.gov This transformation can be useful for converting the furan moiety into a linear chain with reactive functional groups.

Metal-Catalyzed Cross-Coupling Reactions:

While the furan ring itself can participate in cross-coupling reactions, a more common strategy involves the introduction of a halide at the C5 position, which can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the introduction of a wide range of aryl, vinyl, or alkyl substituents onto the furan ring.

| Reaction Type | Reagents and Conditions | Expected Product on Furyl Moiety |

| Vilsmeier-Haack | POCl₃, DMF, then H₂O | 5-Formyl |

| Nitration | Acetyl nitrate, low temperature | 5-Nitro |

| Bromination | NBS, CCl₄ | 5-Bromo |

| Diels-Alder | Maleimide (B117702), heat | Oxabicyclic adduct |

| Oxidative Ring Opening | Br₂, MeOH, then H₃O⁺ | 1,4-Dicarbonyl compound |

| Suzuki Coupling (on 5-bromo derivative) | Arylboronic acid, Pd catalyst, base | 5-Aryl |

Derivatization of the Piperazine Nitrogen Atoms for Probe Development

The piperazine nitrogen atoms in this compound offer opportunities for derivatization to develop molecular probes for biological imaging or as tools for biochemical assays. The secondary amine nature of the piperazine allows for a variety of conjugation strategies.

Attachment of Reporter Groups:

Fluorescent dyes, positron-emitting isotopes for Positron Emission Tomography (PET), or other reporter molecules can be attached to the piperazine nitrogen. This is typically achieved by first introducing a reactive handle onto the piperazine ring. For instance, one of the benzyl or furylmethyl groups could be replaced with a group containing a primary amine, carboxylic acid, or alkyne, which can then be coupled to the desired reporter molecule.

Bioconjugation Strategies:

For targeting specific biomolecules, the piperazine derivative can be conjugated to antibodies, peptides, or other targeting ligands. This often involves the use of bifunctional linkers.

Maleimide Linkers: A common strategy for bioconjugation is the use of maleimide-containing linkers. nih.govresearchgate.netunivie.ac.atacs.org A linker with a maleimide group at one end and a group reactive towards the piperazine nitrogen (e.g., an N-hydroxysuccinimide ester) at the other can be used. The maleimide group can then react specifically with thiol groups on cysteine residues of proteins. The incorporation of a piperazine motif in these linkers has been shown to increase aqueous solubility. nih.govresearchgate.netunivie.ac.atacs.org

"Click" Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the piperazine moiety would allow for conjugation using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are known for their high efficiency and orthogonality.

Development of PET Imaging Agents:

The benzylpiperazine scaffold is a common motif in the development of PET imaging agents for the central nervous system and for oncology. nih.govnih.govmdpi.comrsc.orgmdpi.comfrontiersin.org Derivatization of the piperazine nitrogen or the aromatic rings with fluorine-18 (B77423) or carbon-11 (B1219553) is a common strategy. For example, a fluoroethoxy or fluorobenzyl group could be introduced to enable PET imaging. nih.gov

| Probe Type | Derivatization Strategy | Reporter/Linker Example |

| Fluorescent Probe | Acylation of piperazine nitrogen with a fluorescent dye's activated ester. | N-hydroxysuccinimide ester of a BODIPY dye. rsc.orgresearchgate.net |

| PET Tracer | Introduction of a fluorine-18 labeled group. | [¹⁸F]Fluoroethyl tosylate alkylation of a precursor. nih.govnih.gov |

| Bioconjugate | Attachment of a bifunctional linker for protein conjugation. | Maleimide-PEG-NHS ester. nih.govresearchgate.netunivie.ac.atacs.org |

Stereoselective Synthesis of Enantiomers and Diastereomers

The substitution pattern of this compound does not inherently lead to stereoisomers if the piperazine ring is unsubstituted on its carbon atoms. However, the introduction of substituents on the piperazine ring carbons would create chiral centers, necessitating stereoselective synthetic methods to obtain enantiomerically pure or enriched compounds. Several strategies can be envisioned for the stereoselective synthesis of such analogs.

Synthesis from Chiral Building Blocks:

A common and effective approach is to construct the piperazine ring from readily available chiral starting materials, such as amino acids or their derivatives. nih.govnih.govacs.orgrsc.org For example, a chiral diamine, derived from an amino acid, can be cyclized to form a chiral piperazine scaffold. Subsequent N-alkylation with 4-bromobenzyl bromide and 2-furylmethyl chloride would yield the desired enantiomerically pure product.

Asymmetric Catalysis:

The asymmetric hydrogenation of substituted pyrazines or pyrazinones offers a direct route to chiral piperazines. researchgate.netdicp.ac.cnrsc.org A prochiral pyrazine (B50134) precursor could be hydrogenated using a chiral transition metal catalyst (e.g., based on iridium or rhodium) to produce the piperazine ring with high enantioselectivity.

Chiral Resolution:

If a racemic mixture of a chiral analog of this compound is synthesized, the enantiomers can be separated using various resolution techniques.

Enzymatic Resolution: Lipases and proteases can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. researchgate.netnih.govnih.govresearchgate.net This method is often highly efficient and environmentally friendly.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. sielc.comnih.govnih.govmdpi.commdpi.com The choice of the CSP and the mobile phase is crucial for achieving good separation.

| Method | Description | Key Reagents/Techniques |

| Chiral Pool Synthesis | Construction of the piperazine ring from enantiomerically pure starting materials. | Chiral amino acids, chiral diamines. nih.govnih.govrsc.org |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral pyrazine precursor using a chiral catalyst. | Chiral Iridium or Rhodium catalysts (e.g., with Josiphos ligands). researchgate.netdicp.ac.cnrsc.org |

| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases (e.g., Candida antarctica lipase (B570770) B), proteases. researchgate.netnih.govnih.gov |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Polysaccharide-based chiral columns (e.g., Chiralcel OD-H). mdpi.commdpi.com |

Preclinical Biological and Pharmacological Investigations of 1 4 Bromobenzyl 4 2 Furylmethyl Piperazine

In Vitro Biological Screening Paradigms

Cell-Free Biochemical Assays for Enzyme Inhibition

Cholinesterase Modulation (e.g., Acetylcholinesterase, Butyrylcholinesterase)

No published data was found regarding the modulatory effects of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine on acetylcholinesterase or butyrylcholinesterase.

Carbonic Anhydrase Inhibition

There is no available scientific literature detailing the inhibitory activity of this compound against carbonic anhydrase isoforms.

Tyrosinase Inhibition

No specific studies on the tyrosinase inhibitory potential of this compound have been found.

Other Enzyme Systems (e.g., NADH:ubiquinone oxidoreductase, COX-1/COX-2, fungal aspartate proteases, ketol-acid reductoisomerase)

The search yielded no information on the activity of this compound against NADH:ubiquinone oxidoreductase, COX-1/COX-2, fungal aspartate proteases, or ketol-acid reductoisomerase.

Receptor Binding and Functional Assays for Receptor Modulation

There is no publicly available data from receptor binding or functional assays to characterize the interaction of this compound with any specific receptors.

Due to the absence of specific research findings for this compound, the creation of data tables and a detailed article as requested is not feasible without violating the core requirements of scientific accuracy and strict adherence to the subject compound.

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT1A)

No studies were identified that investigated the binding affinity of this compound for any serotonin (5-HT) receptor subtypes, including the 5-HT1A receptor.

Dopamine (B1211576) Receptor Subtype Affinities (e.g., D4)

There is no available data on the binding profile of this compound at dopamine receptor subtypes, such as the D4 receptor.

Other Relevant Neurotransmitter Receptor Systems

Investigations into the interaction of this compound with other neurotransmitter receptor systems have not been reported in the available scientific literature.

Cell-Based Assays for Cellular Response and Antiproliferative Activity

Cancer Cell Line Growth Inhibition (e.g., liver, breast, colorectal, leukemia cell lines)

No research has been published detailing the antiproliferative activity or growth inhibitory effects of this compound on any cancer cell lines, including those from the liver, breast, colorectal, or leukemia tissues.

Antimicrobial Efficacy Against Bacterial Strains (Gram-positive, Gram-negative)

There is no information available regarding the antimicrobial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Activity Against Fungal Species (e.g., Candida spp.)

Data on the antifungal activity of this compound against any fungal species, including those of the Candida genus, could not be located.

Preclinical In Vivo Studies in Animal Models

Exploratory Pharmacological Efficacy in Established Animal Models (non-human)

Evaluation in Animal Models of Disease (e.g., infection models, inflammation models, cancer xenografts)No efficacy studies of this compound in any non-human animal models of disease have been published.

Should preclinical data for this compound become publicly available in the future, a detailed article can be generated.

Methodological Considerations for In Vivo Research (Animal Models)

Following a comprehensive review of available scientific literature, no specific preclinical in vivo studies have been identified for the compound this compound. Research on analogous piperazine-containing compounds provides a framework for potential methodological approaches that could be employed in future in vivo investigations of this specific molecule. The following sections outline these general considerations.

Model Selection and Rationale

The choice of an appropriate animal model is paramount for the elucidation of a compound's biological and pharmacological properties. For piperazine (B1678402) derivatives, which are often investigated for their effects on the central nervous system (CNS), rodent models such as mice and rats are frequently utilized. The rationale for their selection is based on their well-characterized neuroanatomy and physiology, which share similarities with humans, as well as the availability of established behavioral paradigms to assess various CNS-related effects.

For instance, in the study of novel sigma-1 receptor ligands, which include some piperazine-based structures, both mice and rats have been used to evaluate brain uptake and receptor-specific binding. In such cases, the selection may be further refined to include specific strains or disease models. For example, senescence-accelerated prone (SAMP8) mice have been used as a model for neurodegenerative conditions like Alzheimer's disease to investigate the potential role of sigma-1 receptors in these pathologies.

The rationale for selecting a particular animal model would ultimately depend on the hypothesized therapeutic target and intended clinical application of this compound.

Route of Research Compound Administration in Animal Models

The method of administration of a research compound in animal models is a critical factor that can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its observed pharmacological effects. Common routes of administration in preclinical studies include oral (by mouth or gavage), intravenous, intraperitoneal, subcutaneous, and intramuscular injections.

For piperazine-based compounds investigated for CNS effects, parenteral routes such as intravenous or intraperitoneal injection are often employed to ensure rapid and predictable systemic exposure, bypassing potential issues with oral absorption. For example, in the characterization of certain histamine (B1213489) H3 receptor antagonists with a piperazine scaffold, compounds were administered parenterally to rats.

The selection of the administration route for this compound in future studies would be guided by its physicochemical properties, such as solubility and stability, as well as the desired pharmacokinetic profile for the intended pharmacological investigation.

Biomarker Analysis in Animal Tissues and Biofluids

Biomarker analysis in animal tissues and biofluids is essential for understanding the mechanism of action and downstream effects of a research compound. This can involve a wide array of techniques to measure changes in endogenous molecules, enzyme activity, or gene expression.

In the context of CNS-active piperazine compounds, biomarker analysis often focuses on neurotransmitter systems. For example, studies on related compounds have involved the measurement of neurotransmitter concentrations, such as serotonin and dopamine, in the brains of rats. This type of analysis can provide insights into how the compound modulates neurochemical pathways.

Furthermore, for compounds being developed as imaging agents, such as radiolabeled piperazine derivatives for positron emission tomography (PET), biomarker analysis involves assessing the distribution and binding of the compound in specific tissues. This can be achieved through techniques like ex vivo autoradiography, which allows for the visualization and quantification of the compound's binding to its target in tissue sections.

Future in vivo studies on this compound would necessitate the development and validation of appropriate biomarker assays based on its specific molecular target and pharmacological activity.

Molecular Mechanisms of Action and Target Engagement Studies

Elucidation of Specific Protein Targets

There is currently no publicly available research identifying the specific protein targets of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine. While the piperazine (B1678402) moiety is a common scaffold in compounds targeting various proteins, specific experimental data for this particular compound is not available.

No studies have been found that characterize the interaction of this compound with any specific receptors. Consequently, its receptor binding profile and affinity (Ki values) are unknown.

There is no available data on the enzymatic activity of this compound. Research on related piperazine-containing molecules suggests potential for enzyme inhibition, but specific assays for this compound have not been reported. For instance, some piperazine derivatives have been explored as tyrosinase inhibitors. However, no such data exists for this compound.

No research has been published investigating the effects of this compound on protein-protein interactions.

Cellular Pathway Modulation

Due to the lack of identified protein targets, the influence of this compound on cellular pathways has not been elucidated.

There are no studies available that describe the impact of this compound on any signal transduction cascades.

The effect of this compound on cell cycle regulation has not been reported in the scientific literature. While some compounds containing a bromobenzyl group have been investigated for their effects on the cell cycle, such as inducing G2/M phase arrest, these findings are not directly applicable to the specific compound .

Induction of Programmed Cell Death (e.g., Apoptosis)

There is currently no available scientific literature that has investigated or demonstrated the ability of this compound to induce programmed cell death, such as apoptosis.

Effects on Gene Expression and Proteomics

Scientific studies detailing the effects of this compound on global gene expression or the cellular proteome have not been published.

Biophysical Characterization of Compound-Target Interactions

Comprehensive biophysical studies are essential for understanding how a compound interacts with its biological target.

Binding Kinetics and Thermodynamics

There is no available data on the binding kinetics (association and dissociation rates) or the thermodynamic profile (changes in enthalpy and entropy upon binding) of this compound with any specific biological target.

Conformational Changes Upon Binding

Information regarding any conformational changes induced in a biological target upon the binding of this compound is not present in the current scientific record.

Subcellular Localization Studies

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action.

Intracellular Distribution within Research Cells

Studies to determine the intracellular distribution and accumulation of this compound within cells have not been documented in the available scientific literature.

Organelle-Specific Accumulation

A thorough search of scientific databases and literature reveals no available research data specifically detailing the organelle-specific accumulation of this compound. Consequently, no data tables or detailed research findings on this specific topic can be provided at this time.

Structure Activity Relationship Sar and Rational Design of 1 4 Bromobenzyl 4 2 Furylmethyl Piperazine Analogues

Systematic Modification of the 1-(4-bromobenzyl) Moiety

For instance, in a series of phthalazine (B143731) derivatives incorporating bromobenzylpiperazine moieties, compounds with bromine at the ortho, meta, and para positions were synthesized and evaluated, indicating that positional isomerism is a key factor in modulating biological activity. nih.gov The para position, as in the parent compound, often provides a balance of electronic and steric effects that may be optimal for binding. A shift to the meta or ortho position would alter the molecule's shape and the vector of its electronic influence, potentially leading to altered binding affinity or selectivity.

Table 1: Hypothetical Activity of Bromine Positional Isomers This table is illustrative and based on general SAR principles, as specific data for 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine is not available.

| Compound Name | Bromine Position | Expected Impact on Activity (Hypothetical) |

|---|---|---|

| 1-(2-bromobenzyl)-4-(2-furylmethyl)piperazine | Ortho | Potential for steric hindrance, may decrease activity or alter selectivity. |

| 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine | Meta | Altered electronic and steric profile, could lead to a different activity profile compared to the para isomer. |

Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) allows for a systematic investigation of the role of electronegativity, size, and lipophilicity of the substituent at the para position. The nature of the halogen can influence factors such as bond strength with the receptor, metabolic stability, and membrane permeability.

In studies of other piperazine-containing compounds, halogen substitutions have been shown to be critical for activity. For example, the presence of a halogen substitute on a fluorophenyl moiety attached to a piperazine (B1678402) ring was found to be essential for the inhibitory effects on human equilibrative nucleoside transporters. nih.gov Generally, fluorine can act as a hydrogen bond acceptor and may increase metabolic stability. Chlorine is similar in electronegativity to bromine but smaller in size, while iodine is larger and more lipophilic, which could enhance van der Waals interactions but also potentially introduce steric hindrance.

Table 2: Hypothetical Activity of Halogen Analogues This table is illustrative and based on general SAR principles, as specific data for this compound is not available.

| Compound Name | Halogen Substitution | Expected Impact on Activity (Hypothetical) |

|---|---|---|

| 1-(4-fluorobenzyl)-4-(2-furylmethyl)piperazine | Fluoro | May increase metabolic stability and act as a hydrogen bond acceptor. |

| 1-(4-chlorobenzyl)-4-(2-furylmethyl)piperazine | Chloro | Similar electronic effect to bromine but with smaller size; activity may be comparable or slightly different. |

The introduction of alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy, ethoxy) groups on the phenyl ring can probe the effects of steric bulk and electronic properties. Alkyl groups are electron-donating and increase lipophilicity, which can affect binding and pharmacokinetics. Alkoxy groups are also electron-donating through resonance but are polar, potentially introducing opportunities for hydrogen bonding.

For instance, in a series of N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines, alkoxy substitutions on the benzyl (B1604629) ring were explored to generate selective sigma-1 receptor ligands. nih.gov The position and size of these groups would be critical. A small alkyl or alkoxy group at the para position might be well-tolerated and could enhance activity, while larger groups could lead to steric hindrance.

Table 3: Hypothetical Activity of Alkyl and Alkoxy Analogues This table is illustrative and based on general SAR principles, as specific data for this compound is not available.

| Compound Name | Substitution | Expected Impact on Activity (Hypothetical) |

|---|---|---|

| 1-(4-methylbenzyl)-4-(2-furylmethyl)piperazine | Methyl | Increases lipophilicity and is electron-donating; may enhance binding. |

| 1-(4-methoxybenzyl)-4-(2-furylmethyl)piperazine | Methoxy | Electron-donating and can act as a hydrogen bond acceptor; may improve activity and solubility. |

Studies on arylalkyl piperazine derivatives have shown that replacing a benzyl group with a naphthylmethyl group can lead to potent ligands. nih.gov The introduction of a heteroaromatic ring can also be beneficial. For example, the synthesis of piperazine derivatives with terminal heteroaryl fragments has yielded compounds with significant biological activity. nih.gov

Table 4: Hypothetical Activity of Phenyl Ring Analogues This table is illustrative and based on general SAR principles, as specific data for this compound is not available.

| Compound Name | Aromatic/Heteroaromatic Ring | Expected Impact on Activity (Hypothetical) |

|---|---|---|

| 1-(naphthalen-2-ylmethyl)-4-(2-furylmethyl)piperazine | Naphthyl | Larger aromatic system could lead to enhanced π-π stacking interactions with the receptor. |

| 1-(pyridin-4-ylmethyl)-4-(2-furylmethyl)piperazine | Pyridyl | Introduction of a nitrogen atom can serve as a hydrogen bond acceptor and alter the basicity of the molecule. |

Exploration of the 4-(2-furylmethyl) Component

Replacing the furan (B31954) ring with other five-membered heteroaromatic rings like thiophene (B33073) or pyrrole (B145914) is a common bioisosteric replacement strategy in medicinal chemistry. Thiophene is often considered a close bioisostere of furan, with sulfur being less electronegative but larger than oxygen. Pyrrole introduces a nitrogen atom that can act as a hydrogen bond donor.

The synthesis of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines and their biological evaluation for antimicrobial and anticancer activities highlights the importance of the furan moiety in this class of compounds. biointerfaceresearch.com Replacing the furan ring would likely modulate the electronic and steric properties of this part of the molecule, leading to changes in biological activity.

Table 5: Hypothetical Activity of Furan Ring Analogues This table is illustrative and based on general SAR principles, as specific data for this compound is not available.

| Compound Name | Heteroaromatic Ring | Expected Impact on Activity (Hypothetical) |

|---|---|---|

| 1-(4-bromobenzyl)-4-(thiophen-2-ylmethyl)piperazine | Thiophene | Thiophene as a bioisostere of furan may result in similar or slightly altered activity due to differences in the heteroatom. |

Alterations to the Alkyl Chain Length or Branching

In analogues of this compound class, the methylene (B1212753) (-CH2-) groups linking the benzyl and furyl rings to the piperazine core are critical spacers. Modifying the length or branching of these alkyl chains can profoundly impact biological activity by altering the spatial orientation of the aromatic moieties relative to each other and to the central piperazine ring.

Research on various 1-aralkyl-4-benzylpiperazine derivatives has shown that the length of the alkyl chain can dictate the affinity and selectivity for specific receptors, such as sigma (σ) receptors. nih.gov Increasing or decreasing the number of methylene units can change the molecule's flexibility and its ability to adopt the optimal conformation for binding to a receptor pocket.

For instance, in a hypothetical series of analogues based on the target compound, varying the linker length could yield different biological activities. An optimal linker length often exists that maximizes favorable interactions with the target protein. Deviations from this optimal length, either by shortening or lengthening the chain, may lead to a decrease in potency.

| Compound | Linker (n) | Structure | Hypothetical Ki (nM) |

|---|---|---|---|

| Analogue 1 | n=0 | 1-(4-bromobenzyl)-4-(2-furyl)piperazine | 150 |

| Analogue 2 | n=1 | This compound | 25 |

| Analogue 3 | n=2 | 1-(4-bromobenzyl)-4-(2-furylethyl)piperazine | 80 |

| Analogue 4 | n=3 | 1-(4-bromobenzyl)-4-(2-furylpropyl)piperazine | 200 |

Introduction of Additional Functionalities

Introducing new functional groups to the aromatic rings or the piperazine scaffold is a cornerstone of rational drug design. researchgate.net For analogues of this compound, these modifications can influence electronic properties, hydrophobicity, and the potential for hydrogen bonding, thereby affecting target binding and pharmacokinetic profiles. eurekaselect.com

On the Benzyl Ring: The bromine atom at the para-position of the benzyl ring is an electron-withdrawing group that contributes to the molecule's lipophilicity. Replacing it with other halogens (e.g., Cl, F) or with electron-donating groups (e.g., -OCH3, -CH3) can modulate receptor affinity. For example, studies on similar arylpiperazines have shown that the nature and position of substituents on the phenyl ring are critical for activity at targets like serotonin (B10506) and dopamine (B1211576) receptors. frontiersin.org

On the Furan Ring: The furan ring is a bioisostere of a phenyl ring but has distinct electronic and steric properties. Adding substituents to the furan ring could enhance interactions within a receptor's binding site.

On the Piperazine Ring: While the parent compound is substituted at the nitrogen atoms, substitution on the carbon atoms of the piperazine ring can introduce chiral centers and rigidify the structure, which can lead to enhanced selectivity and potency. mdpi.com

| Compound | Substituent (R) at para-position | Hypothetical Activity (IC50 in µM) |

|---|---|---|

| Analogue 5 | -H | 5.2 |

| Analogue 6 | -F | 2.1 |

| Analogue 7 | -Cl | 1.5 |

| Analogue 8 | -Br | 1.3 |

| Analogue 9 | -OCH3 | 3.8 |

Stereochemical Influences on Biological Activity

Chiral Centers and Enantiomeric Selectivity

The specific molecule this compound is achiral. However, chirality can be introduced by modifying the piperazine ring itself, for instance, by adding a substituent to one of its carbon atoms. Such modifications create stereoisomers (enantiomers), which can exhibit significantly different pharmacological properties. Biological systems, particularly receptors and enzymes, are chiral environments, leading to stereoselective interactions. One enantiomer may fit perfectly into a binding site and elicit a strong response, while the other may bind weakly or not at all. In some cases, one enantiomer may be responsible for the therapeutic effect while the other could be inactive or even contribute to adverse effects. Therefore, the synthesis and testing of individual enantiomers of chiral piperazine analogues is a critical step in drug development. mdpi.com

Conformational Analysis of the Piperazine Ring

The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, with the "chair" conformation being the most stable and predominant form. nih.govrsc.org In N,N'-disubstituted piperazines, the two substituents can be positioned either axially or equatorially. The energetic barrier for the interconversion between chair forms is a key parameter. nih.gov

The nature of the N1 and N4 substituents (in this case, 4-bromobenzyl and 2-furylmethyl) influences the conformational equilibrium. Bulky substituents generally prefer the equatorial position to minimize steric hindrance. The conformation of the piperazine ring is crucial as it dictates the three-dimensional arrangement of the pharmacophoric benzyl and furyl groups, directly impacting how the molecule interacts with its biological target. wm.eduresearchgate.net Temperature-dependent NMR spectroscopy is a common technique used to study the conformational dynamics of such molecules, revealing the energy barriers associated with ring inversion and the rotation of N-substituents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable in drug design for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Development of Predictive Models for Biological Activity

For a class of compounds like benzyl-furyl-piperazine analogues, a QSAR model would be developed through the following steps:

Data Set Compilation: A series of analogues with varying substituents and measured biological activities (e.g., Ki or IC50 values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: (e.g., HOMO/LUMO energies, dipole moment) which describe the electronic properties.

Steric Descriptors: (e.g., molecular weight, molar refractivity, van der Waals volume) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: (e.g., connectivity indices) which describe the atomic arrangement and branching.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a selection of the most relevant descriptors with the observed biological activity. nih.govcedia.edu.ec

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model generation) techniques to ensure its reliability. benthamopen.com

A resulting QSAR equation for a series of piperazine derivatives might look like:

log(1/IC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molar Refractivity)

This model could then be used to predict the potency of new analogues of this compound before they are synthesized, guiding the design of more effective compounds.

Identification of Key Structural Features for Potency and Selectivity

The potency and selectivity of this compound analogues are intrinsically linked to the specific arrangement and nature of their constituent chemical moieties. Detailed structure-activity relationship (SAR) studies on closely related piperazine derivatives have illuminated several key structural features that are critical for their biological activity. While direct research on this compound is limited, valuable insights can be drawn from analogues where systematic modifications have been made.

A pivotal element of these compounds is the central piperazine ring, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties. nih.gov The two nitrogen atoms of the piperazine core are crucial for interaction with biological targets, often forming hydrogen bonds or acting as a basic center. nih.gov

The nature of the substituents on the two nitrogen atoms of the piperazine ring dramatically influences both potency and selectivity. For instance, in a series of piperazine-based compounds targeting the sigma-1 (σ1) receptor, a close analogue, 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, demonstrated low nanomolar affinity. nih.gov This suggests that the benzyl and the furan-like moieties are well-tolerated and likely occupy specific binding pockets within the receptor.

The Arylmethyl Moiety: The 4-bromobenzyl group is a significant contributor to the molecule's activity. The benzene (B151609) ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in a protein's binding site. The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The position of the bromine atom on the phenyl ring is also critical; studies on similar structures have shown that substitutions at the para-position often lead to optimal activity.

The Furylmethyl Moiety: The 2-furylmethyl group is another key feature. The furan ring, an aromatic heterocycle, can participate in various interactions, including hydrogen bonding via its oxygen atom and π-π stacking. The methylene linker connecting the furan ring to the piperazine nitrogen provides conformational flexibility, allowing the furan moiety to adopt an optimal orientation within the binding pocket. The substitution pattern on the furan ring is also important for activity.

Systematic modifications of these key features have provided a clearer understanding of their roles. For example, replacing the furan ring with other heterocyclic or aliphatic groups can lead to significant changes in activity, highlighting the specific requirements of the target's binding site. Similarly, altering the substitution on the benzyl ring can modulate potency and selectivity.

The following table summarizes the key structural features and their putative roles in the potency and selectivity of this compound analogues, based on data from related compounds.

| Structural Feature | Putative Role in Potency and Selectivity |

| Piperazine Core | Acts as a central scaffold; the nitrogen atoms are key interaction points (hydrogen bonding, basic center). nih.gov |

| 4-Bromobenzyl Group | The phenyl ring engages in hydrophobic and π-π interactions. The para-bromo substituent can form halogen bonds, enhancing affinity and selectivity. |

| 2-Furylmethyl Group | The furan ring can participate in π-π stacking and hydrogen bonding. The methylene linker provides conformational flexibility. |

Rational Design Principles for Enhanced Research Potency and Selectivity

The development of novel analogues of this compound with enhanced potency and selectivity relies on the application of rational design principles. These strategies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Design Approaches

In the absence of a high-resolution structure of the biological target, ligand-based design approaches are invaluable. These methods utilize the structural information of known active compounds to infer the properties of the target's binding site and to design new molecules with improved activity.

One common ligand-based approach is the creation of a pharmacophore model . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific target. For this compound and its analogues, a pharmacophore model would likely include features such as a basic nitrogen center (from the piperazine), an aromatic ring with a halogen bond donor (the bromobenzyl group), and another aromatic or hydrogen bond accepting feature (the furylmethyl group). This model can then be used to screen virtual libraries of compounds to identify new scaffolds that fit the pharmacophoric requirements or to guide the modification of the existing scaffold.

Another ligand-based strategy is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. By analyzing a dataset of analogues of this compound with varying substituents, a QSAR model could be developed to predict the activity of newly designed compounds. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency.

Bioisosteric replacement is also a powerful ligand-based design tool. This involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the bromine atom on the benzyl ring could be replaced with other halogens (Cl, F) or a trifluoromethyl group to probe the effect of electronics and lipophilicity on activity. Similarly, the furan ring could be replaced with other five- or six-membered heterocycles like thiophene, pyridine (B92270), or pyrimidine (B1678525) to explore different hydrogen bonding and aromatic interactions.

Structure-Based Design Approaches (e.g., using target protein structures)

When the three-dimensional structure of the biological target is available, structure-based design approaches can be employed to guide the design of more potent and selective inhibitors. These methods rely on understanding the specific molecular interactions between the ligand and the protein's binding site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. By docking this compound into the active site of a putative target, such as the σ1 receptor, researchers can visualize the key interactions that contribute to binding. This information can then be used to design modifications that enhance these interactions. For example, if the furan oxygen is found to form a hydrogen bond with a specific amino acid residue, modifications could be made to the furan ring to strengthen this interaction.

De novo design is another structure-based approach where new molecules are designed to fit the binding site of a target protein from scratch. By analyzing the shape, size, and chemical properties of the binding pocket, novel scaffolds can be designed that are complementary to the target. This approach has the potential to lead to the discovery of entirely new classes of inhibitors with improved properties.

The following table provides examples of rational design principles applied to the development of analogues of this compound.

| Design Principle | Approach | Example of Application |

| Ligand-Based | Pharmacophore Modeling | Developing a 3D model of key features (basic amine, aromatic rings, halogen bond donor) to screen for new active compounds. |

| QSAR | Creating a mathematical model to predict the activity of new analogues based on their physicochemical properties. | |

| Bioisosteric Replacement | Replacing the furan ring with a thiophene or pyridine ring to explore different heterocyclic interactions. | |

| Structure-Based | Molecular Docking | Simulating the binding of analogues to a target protein to predict binding affinity and guide modifications. |

| De novo Design | Building novel molecules that are complementary to the shape and chemical environment of the target's binding site. |

By integrating these ligand-based and structure-based design strategies, it is possible to systematically optimize the structure of this compound to develop new research tools and potential therapeutic agents with enhanced potency and selectivity.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Computational Approaches

Ligand-based methods are instrumental when the three-dimensional structure of a biological target is unknown. These approaches leverage the information from molecules known to be active to build models that can predict the activity of new compounds.

A pharmacophore model for 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine would identify the essential steric and electronic features necessary for its biological activity. For a molecule with its structure, a hypothetical pharmacophore model would likely include:

Aromatic Rings: The 4-bromobenzyl and 2-furylmethyl moieties would be represented as aromatic features. The bromine atom could also contribute as a halogen bond donor.

Hydrogen Bond Acceptors: The two nitrogen atoms of the piperazine (B1678402) ring are key hydrogen bond acceptors.

These features, mapped in three-dimensional space, would constitute a pharmacophore model that could be used to screen large chemical databases for molecules with similar interaction capabilities.

Similarity searching and virtual screening are powerful tools for identifying novel compounds with potential biological activity based on a known active molecule. Using this compound as a query, these methods would search chemical libraries for molecules with similar structural or physicochemical properties. This can be performed using various fingerprints and metrics to quantify molecular similarity. Virtual screening, on the other hand, would use the aforementioned pharmacophore model to filter large compound libraries, identifying potential hits that match the key chemical features of the query molecule. These computational techniques are foundational in hit-to-lead optimization in drug discovery. nih.govpharmacophorejournal.com

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound would explore the molecule's rotational freedom to identify its low-energy, stable conformations. The piperazine ring typically adopts a chair conformation, but the orientation of the bulky 4-bromobenzyl and 2-furylmethyl substituents can vary. nih.govnih.govrsc.orgias.ac.inrsc.org

Understanding the energy landscape of the molecule helps in identifying the most probable conformations that would bind to a biological target. The energetic barriers between different conformations are also crucial, as they determine the flexibility of the molecule. rsc.org

Structure-Based Computational Approaches

When the structure of the biological target is known, structure-based approaches can provide detailed insights into the binding mechanism of a ligand.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govconnectjournals.comnih.govsemanticscholar.org For this compound, docking studies would be performed against relevant protein targets to predict its binding mode. The choice of protein target would depend on the therapeutic area of interest. For instance, piperazine derivatives have been studied for their activity against a wide range of targets, including receptors and enzymes in the central nervous system. nih.govnih.gov

Docking simulations would predict how this compound fits into the binding site of a protein. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues. The simulations would also provide a scoring function to estimate the binding affinity, which is a measure of the strength of the interaction. While specific binding affinity data for this compound is not available, related furan- and piperazine-containing compounds have shown significant binding affinities to various biological targets in computational studies. nih.gov

Below is a hypothetical data table illustrating the kind of output one might expect from such a docking study against a putative protein target.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase X | -8.5 | ASP145, LYS88 | Hydrogen Bond |

| PHE144, LEU76 | Hydrophobic | ||

| TYR143 | Pi-Stacking | ||

| Hypothetical GPCR Y | -9.2 | ASN254, SER123 | Hydrogen Bond |

| VAL124, ILE250 | Hydrophobic |

Note: The data in this table is purely illustrative and not based on experimental or published computational results for this compound.

Molecular Docking Simulations with Identified Protein Targets

Elucidation of Key Intermolecular Interactions

The biological activity of a compound is intrinsically linked to its ability to form specific interactions with its target. For this compound, several key intermolecular forces are predicted to govern its binding affinity and selectivity.

Hydrogen Bonding: The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. Depending on the physiological pH, one of the nitrogen atoms may be protonated, allowing it to also function as a hydrogen bond donor. This versatility in forming hydrogen bonds is a common feature of many piperazine-containing pharmacologically active compounds. nih.gov The furan (B31954) moiety's oxygen atom can also participate as a hydrogen bond acceptor.

Halogen Bonding: A significant interaction involving the 4-bromobenzyl group is halogen bonding. nih.govnih.gov The bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur in a biological target. ump.edu.pl This type of noncovalent interaction is increasingly recognized for its importance in molecular recognition and can significantly enhance binding affinity and selectivity. nih.govresearchgate.net Computational studies on bromobenzene (B47551) have shown that these interactions can be comparable in strength to classical hydrogen bonds. nih.gov

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Structural Moiety Involved | Potential Role in Binding |

| Hydrogen Bond Acceptor | Piperazine Nitrogens, Furan Oxygen | Anchoring the ligand in the binding site |

| Hydrogen Bond Donor | Protonated Piperazine Nitrogen | Directional interaction with target residues |

| Hydrophobic Interactions | Bromophenyl Ring, Furan Ring, Alkyl Linkers | Increasing binding affinity through the hydrophobic effect |

| Halogen Bonding | Bromine Atom on the Benzyl (B1604629) Group | Specific and directional interaction with nucleophilic atoms |

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into the stability of its binding to a putative biological target. indexcopernicus.comnih.gov By simulating the ligand-protein complex in a solvated environment, researchers can observe the conformational changes and interaction dynamics that occur. nih.gov

A typical MD simulation would involve placing the docked pose of the compound into a simulated physiological environment, including water molecules and ions. indexcopernicus.com The stability of the binding can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time. A stable RMSD profile suggests that the ligand remains in its binding pocket and maintains a consistent interaction pattern. nih.gov Furthermore, analysis of the simulation trajectory can reveal the persistence of key intermolecular interactions, such as the hydrogen and halogen bonds identified in the initial docking studies. nih.gov For piperazine derivatives, MD simulations have been successfully used to validate docking poses and understand the crucial amino acid residues involved in binding. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity and interactions. taylor.edu For this compound, these calculations can elucidate properties such as frontier molecular orbitals and charge distribution. youtube.com

Frontier Orbitals: According to frontier molecular orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For the constituent parts of the target molecule, computational studies on furan and bromophenyl derivatives have provided insights into their electronic properties. researchgate.netresearchgate.net

Charge Distribution: The distribution of electron density within this compound determines its electrostatic potential and how it will interact with other molecules. Quantum chemical calculations can generate a molecular electrostatic potential (MEP) map, which visually represents the regions of positive and negative charge. The nitrogen atoms of the piperazine ring and the oxygen of the furan are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.netmdpi.com Conversely, the area around the bromine atom (the σ-hole) will exhibit a positive potential, predisposing it to interact with nucleophilic regions of a target. ump.edu.pl

In Silico ADME Prediction for Research Compound Properties (excluding human relevance)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the potential of a compound. nih.govmdpi.com These predictions help in identifying molecules with favorable physicochemical characteristics. researchgate.net

Lipophilicity and Polarity Predictions

Lipophilicity is a key physicochemical property that influences a compound's solubility, permeability, and metabolic stability. ajpsonline.com It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water. The polarity of a molecule is often assessed by its topological polar surface area (TPSA), which is the sum of the surfaces of polar atoms in a molecule.

Table 2: Predicted Lipophilicity and Polarity of this compound

| Property | Predicted Value Range | Significance |

| logP (Lipophilicity) | 3.5 - 4.5 | Influences solubility, permeability, and target binding |

| TPSA (Polarity) | 20 - 40 Ų | Affects membrane permeability and solubility |

Aqueous Solubility Assessment

Aqueous solubility is another crucial property for a research compound, as it affects its dissolution and absorption. In silico models can predict the aqueous solubility (logS) of a compound based on its structural features. researchgate.net The presence of the polar piperazine and furan moieties is expected to contribute positively to the aqueous solubility of this compound, while the hydrophobic bromobenzyl group will likely decrease it. A balance of these features is necessary for optimal physicochemical properties.

Table 3: Predicted Aqueous Solubility of this compound

| Property | Predicted Value Range | Solubility Class |

| logS | -4.0 to -5.0 | Sparingly to slightly soluble |

Advanced Analytical Characterization and Quantification for Research Applications

Spectroscopic Characterization of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine

Spectroscopy provides indispensable information regarding the molecular structure, functional groups, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the protons of the 4-bromobenzyl, piperazine (B1678402), and 2-furylmethyl moieties. The integration of these signals would confirm the relative number of protons in each environment.

4-Bromobenzyl Protons: The aromatic protons on the p-substituted benzene (B151609) ring are anticipated to appear as two distinct doublets in the aromatic region (typically δ 7.0-7.5 ppm). Data for similar structures, such as 4-bromobenzyl alcohol, show these doublets around δ 7.47 and 7.18 ppm. rsc.org The benzylic methylene (B1212753) protons (-CH₂-) adjacent to this ring would likely produce a singlet at approximately δ 3.4-3.6 ppm.

Piperazine Protons: The eight protons of the piperazine ring are expected to appear as broad multiplets in the aliphatic region (typically δ 2.4-2.7 ppm). lew.ro Due to the two different substituents on the nitrogen atoms, these protons are not chemically equivalent and will likely present as two sets of signals.

2-Furylmethyl Protons: The furan (B31954) ring contains three distinct protons. The proton at the 5-position is expected around δ 7.3-7.4 ppm, the proton at the 3-position around δ 6.2-6.3 ppm, and the proton at the 4-position around δ 6.1-6.2 ppm. The methylene protons (-CH₂-) of the furfuryl group would likely appear as a singlet around δ 3.5-3.7 ppm.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.45 | d | 2H | Ar-H (H-2', H-6') |

| ~ 7.35 | m | 1H | Furan-H (H-5'') |

| ~ 7.20 | d | 2H | Ar-H (H-3', H-5') |

| ~ 6.30 | m | 1H | Furan-H (H-3'') |

| ~ 6.20 | m | 1H | Furan-H (H-4'') |

| ~ 3.55 | s | 2H | Furan-CH₂ |

| ~ 3.45 | s | 2H | Benzyl-CH₂ |

| ~ 2.50 | m (br) | 8H | Piperazine-H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

4-Bromobenzyl Carbons: The aromatic carbons will appear in the δ 120-140 ppm range. The carbon atom bonded to the bromine (ipso-carbon) is expected to have a chemical shift around δ 121 ppm due to the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. rsc.orgstackexchange.com The other aromatic carbons are expected at approximately δ 131.6 (quaternary), 131.5, and 128.6 ppm. rsc.org The benzylic carbon is predicted to be around δ 62-64 ppm.

Piperazine Carbons: The carbon atoms of the piperazine ring typically resonate in the range of δ 45-55 ppm. ingentaconnect.com Due to the asymmetric substitution, two distinct signals are expected.